4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid
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Overview
Description
4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a benzoic acid moiety substituted with a 5-methyl-2-thienylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-thiophenemethanol and 4-aminobenzoic acid.
Formation of Intermediate: The 5-methyl-2-thiophenemethanol is first converted to 5-methyl-2-thienylmethylamine through a reductive amination process.
Coupling Reaction: The intermediate 5-methyl-2-thienylmethylamine is then coupled with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound can be used as a building block in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain by inhibiting the synthesis of prostaglandins.
Comparison with Similar Compounds
4-{[(2-Thienyl)methyl]amino}benzoic acid: Similar structure but lacks the methyl group on the thienyl ring.
4-{[(5-Methyl-2-furyl)methyl]amino}benzoic acid: Similar structure with a furan ring instead of a thienyl ring.
Uniqueness:
- The presence of the 5-methyl group on the thienyl ring in 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid provides unique steric and electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
Properties
IUPAC Name |
4-[(5-methylthiophen-2-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-2-7-12(17-9)8-14-11-5-3-10(4-6-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRIKZHHXMJMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424273 |
Source
|
Record name | 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
805994-90-5 |
Source
|
Record name | 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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